2-(3,4-Dichlorophenoxy)acetonitrile

Description

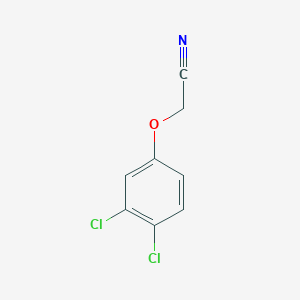

The academic pursuit of knowledge surrounding 2-(3,4-Dichlorophenoxy)acetonitrile is rooted in several key areas of organic chemistry. Its structure, combining a dichlorinated phenol (B47542) ether with a nitrile group, makes it a subject of interest for both its potential applications and its role in synthetic chemistry.

Structure

2D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQAEZYNTJNSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 3,4 Dichlorophenoxy Acetonitrile

Classical Approaches to Phenoxy Ether Linkage Formation

The cornerstone of synthesizing 2-(3,4-Dichlorophenoxy)acetonitrile lies in the effective formation of the ether bond between the 3,4-dichlorophenol (B42033) and the acetonitrile-bearing moiety. The Williamson ether synthesis and nucleophilic aromatic substitution are two prominent classical methods employed for this purpose.

Williamson Ether Synthesis and Optimization

The Williamson ether synthesis is a widely utilized and versatile method for preparing ethers, including phenoxy derivatives. wikipedia.orgmasterorganicchemistry.com This SN2 reaction typically involves the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl halide. wikipedia.orgbyjus.com In the context of this compound synthesis, this would involve the reaction of 3,4-dichlorophenoxide with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.

The first step is the deprotonation of 3,4-dichlorophenol using a suitable base to form the more nucleophilic 3,4-dichlorophenoxide ion. Common bases for this purpose include sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH). gordon.edulibretexts.org The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide ion to form the desired ether linkage. wikipedia.org

Several factors can be optimized to improve the yield and efficiency of this reaction. The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) often being preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. byjus.com Reaction temperature also plays a significant role, with typical ranges between 50-100 °C. byjus.com The use of a catalyst, such as an iodide salt, can sometimes be employed to enhance the rate of reaction, particularly if a less reactive alkylating agent is used. byjus.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 3,4-Dichlorophenol | Chloroacetonitrile | NaOH | Acetonitrile | 50-100 | 50-95 byjus.com |

| 3,4-Dichlorophenol | Bromoacetonitrile | NaH | DMF | 50-100 | 50-95 byjus.com |

Nucleophilic Aromatic Substitution Strategies

An alternative approach to forming the phenoxy ether linkage is through nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of a nucleophile derived from hydroxyacetonitrile with an activated 3,4-dichlorobenzene derivative.

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.comlibretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. youtube.comlibretexts.org In the case of 3,4-dichlorobenzene derivatives, the chlorine atoms themselves are deactivating, making standard SNAr challenging.

However, under specific conditions, such as the use of a very strong nucleophile or high temperatures and pressures, this reaction can be driven forward. For instance, reacting 1,2-dichloro-4-nitrobenzene with the sodium salt of hydroxyacetonitrile could potentially yield the desired ether after subsequent reduction of the nitro group, although this adds extra steps to the synthesis. The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I. masterorganicchemistry.com

Strategies for Introduction and Elaboration of the Acetonitrile Group

The acetonitrile functional group is a key component of the target molecule. Its introduction can be achieved either by direct cyanation of a precursor or through the elaboration of a related functional group.

Cyanation Reactions from Halogenated Precursors

A common and direct method for introducing the nitrile group is through a cyanation reaction. This typically involves the nucleophilic substitution of a halogenated precursor with a cyanide salt. In the synthesis of this compound, a suitable precursor would be 2-(3,4-Dichlorophenoxy)methyl halide (e.g., chloride or bromide).

This precursor can be synthesized via the Williamson ether synthesis, reacting 3,4-dichlorophenol with a dihalomethane (e.g., dichloromethane (B109758) or dibromomethane) under basic conditions. The resulting 2-(3,4-Dichlorophenoxy)methyl halide can then be treated with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF to yield the final product.

| Precursor | Cyanide Source | Solvent |

| 2-(3,4-Dichlorophenoxy)methyl chloride | NaCN | DMSO |

| 2-(3,4-Dichlorophenoxy)methyl bromide | KCN | DMF |

Alternative Methods for Nitrile Functionalization

Alternative strategies for introducing the nitrile functionality involve the conversion of other functional groups. For instance, one could start with the synthesis of 2-(3,4-Dichlorophenoxy)acetic acid. This can be achieved by reacting 3,4-dichlorophenol with chloroacetic acid in the presence of a base, a reaction analogous to the Williamson ether synthesis. gordon.eduresearchgate.net

The resulting carboxylic acid can then be converted to the corresponding primary amide, 2-(3,4-Dichlorophenoxy)acetamide, using standard amide formation protocols (e.g., reaction with thionyl chloride followed by ammonia). Subsequent dehydration of the primary amide using a dehydrating agent like phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) would then yield the desired this compound.

Modern and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. youtube.com

In the context of synthesizing this compound, several green chemistry principles can be applied. The use of catalytic processes, such as phase-transfer catalysis in the Williamson ether synthesis, can enhance reaction rates and reduce the need for harsh reaction conditions. researchgate.net The selection of greener solvents, such as water or supercritical fluids, is another important consideration, although their applicability depends on the specific reaction.

Atom economy, a key principle of green chemistry, encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. youtube.com Comparing the Williamson ether synthesis with the multi-step route involving the dehydration of an amide, the former generally has a higher atom economy.

Furthermore, exploring one-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. For example, a one-pot reaction where 3,4-dichlorophenol is first reacted with a haloacetic acid, and the resulting intermediate is then converted to the nitrile in situ, could represent a greener alternative. Research into the use of microwave-assisted synthesis has also shown promise in accelerating reaction times and improving yields in ether synthesis, which could be applicable here. wikipedia.org

Catalytic Protocols for Enhanced Selectivity and Yield

To improve the efficiency of the Williamson ether synthesis for this compound, various catalytic strategies can be employed. Phase-transfer catalysis (PTC) is a particularly effective technique in this context. wikipedia.orgdalalinstitute.com PTC facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the haloacetonitrile is dissolved. wikipedia.org This is crucial because the reactants often have different solubilities.

Common phase-transfer catalysts include quaternary ammonium (B1175870) and phosphonium (B103445) salts, such as tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride. wikipedia.orgpatsnap.com These catalysts form a lipophilic ion pair with the phenoxide, enabling its transport into the organic phase for reaction. mdpi.com The use of PTC can lead to faster reaction rates, higher yields, and the use of less hazardous solvents. dalalinstitute.com For instance, the synthesis of a similar compound, 3,4-dimethoxyphenylacetonitrile, effectively utilizes tetrabutylammonium bromide as a phase-transfer catalyst in a biphasic system. patsnap.com

The choice of catalyst can significantly impact the reaction's success. For example, in related syntheses, phosphonium salts have been shown to tolerate higher temperatures compared to ammonium salts. wikipedia.org Chiral phase-transfer catalysts have also been developed for asymmetric ether synthesis, although this is less relevant for the achiral target molecule. wikipedia.org

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride | Commercially available, effective for many PTC reactions. wikipedia.org |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Higher thermal stability compared to ammonium salts. wikipedia.org |

| Crown Ethers | 18-Crown-6 | Effective at complexing alkali metal cations, but often used on a laboratory scale. wikipedia.org |

Sustainable Solvent Systems and Reaction Conditions

The selection of an appropriate solvent system is critical for developing a green and sustainable synthesis process. Traditionally, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile have been used for Williamson ether synthesis. masterorganicchemistry.com However, due to their toxicity and environmental impact, there is a significant push towards greener alternatives. usc.edutext2fa.ir

Sustainable solvent options include:

Water: Utilizing water as a solvent, especially in conjunction with phase-transfer catalysis, is a highly sustainable approach. wikipedia.org

Biorenewable Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are becoming increasingly popular as replacements for halogenated solvents and ethers like THF and diethyl ether. merckmillipore.comwhiterose.ac.uk

Polyethylene Glycols (PEGs): PEGs (e.g., PEG-200, PEG-400) are non-toxic, biodegradable, and have low vapor pressure, making them excellent substitutes for DMF and DMSO. merckmillipore.com

Ethanol and Isopropyl Alcohol: These can serve as greener alternatives to more toxic alcohols like methanol. merckmillipore.com

Microwave-assisted synthesis is another modern technique that can contribute to more sustainable reaction conditions. By using microwave irradiation, reaction times can be significantly reduced, often leading to increased yields and reduced energy consumption compared to conventional heating. wikipedia.org

| Traditional Solvent | Sustainable Alternative(s) | Reason for Substitution |

|---|---|---|

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polyethylene Glycols (PEGs) | Lower toxicity, higher biodegradability, lower vapor pressure. merckmillipore.com |

| Halogenated Solvents (e.g., Dichloromethane) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate/Heptane mixtures | Reduced toxicity and environmental impact. usc.eduwhiterose.ac.uk |

| Acetonitrile | Ethanol, Propylene Carbonate | Greener alternatives with favorable properties for chromatography. usc.edu |

Scale-Up Considerations for Laboratory and Research Applications

Scaling up the synthesis of this compound from the laboratory bench to larger research-scale production requires careful consideration of several factors to ensure safety, efficiency, and consistency.

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for controlling the reaction rate and preventing runaway reactions, especially since the Williamson ether synthesis can be exothermic. Heat transfer becomes less efficient as the reactor size increases, so adequate cooling capacity is essential.

Mixing: Efficient mixing is critical in heterogeneous systems, such as those employing phase-transfer catalysis, to ensure adequate contact between the different phases. The type of stirrer and stirring speed must be optimized for the larger vessel.

Reagent Addition: The order and rate of reagent addition can significantly impact the reaction outcome. In a larger scale, slow, controlled addition of one reactant to the other may be necessary to manage heat generation and minimize side reactions.

Work-up and Purification: The methods used for work-up and purification at the lab scale, such as solvent extraction and flash chromatography, may not be practical for larger quantities. Alternative methods like crystallization, distillation, or preparative chromatography might be more suitable. The choice of solvent for these steps also has significant implications for cost, safety, and environmental impact on a larger scale.

Process Safety: A thorough hazard analysis should be conducted before any scale-up. This includes understanding the toxicity and reactivity of all chemicals involved, as well as the potential for exothermic events.

For industrial applications, continuous flow reactors can offer significant advantages over batch reactors for scaling up reactions. They provide better control over reaction parameters, improved heat and mass transfer, and can be safer for handling hazardous materials.

Chemical Reactivity and Transformation Studies of 2 3,4 Dichlorophenoxy Acetonitrile

Reactions of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group that can undergo a range of transformations, including hydrolysis, reduction, and addition reactions.

Hydrolysis Pathways and Mechanistic Interrogations

The hydrolysis of nitriles is a common and well-studied reaction that can proceed under both acidic and basic conditions to yield carboxylic acids or amides as intermediates. osti.gov The hydrolysis of acetonitrile (B52724), for instance, involves the addition of water across the carbon-nitrogen triple bond. osti.gov In the case of 2-(3,4-Dichlorophenoxy)acetonitrile, hydrolysis would lead to the formation of 2-(3,4-Dichlorophenoxy)acetic acid. Studies on the related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), show that its degradation in aqueous solution is a hydrolysis reaction, yielding 2,4-dichlorophenol (B122985) and glycolic acid. researchgate.net This reaction is pH-dependent and follows first-order kinetics. researchgate.net The hydrolysis of 2,4-D esters is also influenced by pH, with rapid degradation occurring in basic water. researchgate.net

The mechanism of nitrile hydrolysis can be complex. For 2,4-D, computational studies using density functional theory (B3LYP) have explored different hydrolysis pathways. researchgate.net These studies indicate two primary models for the hydrolysis, involving the dissociation of the C(1)-O and C-Cl bonds through hydrogen transfer and Cl substitution, respectively. researchgate.net The energy barrier for C-Cl dissociation was found to be lower, suggesting it is a more favorable initial step in the degradation process. researchgate.net The solvent can also play a significant role; for example, the hydrolysis of acifluorfen, another phenoxy compound, proceeds via different mechanisms in acetonitrile and water. researchgate.net

| Reactant | Conditions | Products | Key Findings |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aqueous solution | 2,4-dichlorophenol, glycolic acid | First-order, pH-dependent kinetics. researchgate.net |

| 2,4-D Ethylhexyl ester | Sterile aqueous solution (pH 5, 7, 9) | 2,4-D | Degradation is slow at pH 5, moderate at pH 7, and rapid at pH 9. inchem.org |

| Acifluorfen | Acetonitrile vs. Water | Varied by solvent | Homolytic C-O cleavage in acetonitrile; photo-induced base-catalyzed ether cleavage in water. researchgate.net |

Reduction Chemistry to Amines and Other Nitrogen-Containing Derivatives

The reduction of nitriles is a primary method for the synthesis of primary amines. chemguide.co.uk Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.uk For example, ethanenitrile can be reduced to ethylamine (B1201723) using LiAlH₄ in ethoxyethane followed by acid treatment, or by reaction with hydrogen gas over a palladium catalyst. chemguide.co.uk

More recent methods have employed reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which has been shown to reduce a variety of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. nih.govorganic-chemistry.org This method is particularly effective for benzonitriles with electron-withdrawing groups, such as 2,4-dichlorobenzonitrile, which is reduced to 2,4-dichlorobenzylamine (B146540) in 99% yield. nih.gov Electrochemical reduction offers another pathway, with copper nanoparticles showing high selectivity for the conversion of acetonitrile to ethylamine. osti.govresearchgate.net

| Reactant | Reducing Agent/Catalyst | Product | Yield |

| Ethanenitrile | LiAlH₄ then dilute acid | Ethylamine | Not specified |

| Ethanenitrile | H₂ / Palladium catalyst | Ethylamine | Not specified |

| 2,4-Dichlorobenzonitrile | Diisopropylaminoborane / cat. LiBH₄ | 2,4-Dichlorobenzylamine | 99% |

| Acetonitrile | Cu nanoparticles (electrochemical) | Ethylamine | ~96% Faradaic efficiency |

Nucleophilic Additions and Cycloaddition Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Nucleophilic addition to nitriles is a fundamental reaction in organic chemistry. youtube.com Grignard reagents, for example, can add to nitriles to form ketones after hydrolysis. The reactivity of nucleophiles can be significantly influenced by the solvent. For instance, in acetonitrile, the nucleophilicity of anions can be enhanced by using crown ethers to complex the counterion. gatech.edu

Cycloaddition reactions involving nitriles are also known, although less common than those of alkenes and alkynes. youtube.com These pericyclic reactions involve the combination of two π-systems to form a ring. youtube.comyoutube.com The feasibility of a cycloaddition reaction is often determined by the number of π electrons involved and whether the reaction is conducted under thermal or photochemical conditions. youtube.comyoutube.com

Reactivity of the Phenoxy Ether Linkage

The ether linkage in this compound is another site of potential chemical transformation.

Cleavage Reactions and Stability Under Various Conditions

The cleavage of aryl-ether bonds is a significant reaction, particularly in the context of lignin (B12514952) depolymerization, which contains similar structural motifs. researchgate.netnih.gov This cleavage can be promoted by acids, bases, or metal catalysts. nih.gov For example, the cleavage of β-O-4 ether linkages in lignin model compounds is facilitated by a combination of a Lewis acid (like a zinc salt) and a hydrogenation metal. nih.gov The presence of hydroxyl groups on the side chain can promote the cleavage of the aryl-ether linkage. researchgate.net

The stability of the phenoxyacetic acid structure can be influenced by environmental factors. For instance, 2,4-D is reported to have a half-life of 7-10 days in soil under aerobic conditions but can persist much longer (41-333 days) in anaerobic aquatic environments. nih.gov The stability of 2,4-D and its conjugates has been studied in various media, showing high consistency during chromatographic separations. nih.gov Photochemical degradation can also lead to the cleavage of the ether linkage. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorophenyl Ring

The dichlorophenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the presence of two chlorine atoms and the phenoxyacetonitrile (B46853) substituent significantly influences its reactivity.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.egbyjus.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. minia.edu.eguci.edumasterorganicchemistry.com The substituents already present on the ring direct the position of the incoming electrophile. The two chlorine atoms are ortho, para-directing but deactivating due to their electron-withdrawing inductive effect and electron-donating resonance effect. uci.edu The -OCH₂CN group is also generally considered to be ortho, para-directing and activating. The interplay of these groups will determine the regioselectivity of any EAS reaction. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNA) involves the replacement of a substituent (often a halogen) on an aromatic ring by a nucleophile. nih.gov This reaction is generally favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). lumenlearning.commasterorganicchemistry.comlibretexts.orglibretexts.org The two chlorine atoms on the ring of this compound are potential leaving groups for SNA reactions, and their reactivity would be enhanced by the electron-withdrawing nature of the other chlorine and the phenoxyacetonitrile group.

Investigation of Reaction Kinetics and Thermodynamic Profiles

The primary sites for chemical transformation on this compound are the ether linkage and the nitrile functional group.

Expected Reactivity of the Ether Linkage:

The bond between the dichlorophenyl ring and the acetonitrilic side chain is an ether linkage. Aryl alkyl ethers are known to undergo cleavage under strongly acidic conditions, typically with hydrobromic or hydroiodic acid. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org For an aryl alkyl ether like this compound, the cleavage would be expected to occur at the alkyl-oxygen bond, as the carbon-oxygen bond of the aromatic ring is stronger. This would likely yield 3,4-dichlorophenol (B42033) and a derivative of haloacetonitrile. The kinetics of this cleavage would depend on factors such as acid concentration, temperature, and the specific strong acid used.

Expected Reactivity of the Nitrile Group:

The nitrile functional group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. numberanalytics.comsavemyexams.com This reaction typically proceeds in a stepwise manner.

Acid-catalyzed hydrolysis: The nitrile is first protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, 2-(3,4-Dichlorophenoxy)acetamide. Under continued heating in acidic conditions, this amide would likely undergo further hydrolysis to yield 2-(3,4-Dichlorophenoxy)acetic acid and an ammonium (B1175870) salt. organicchemistrytutor.com

Base-catalyzed hydrolysis: A hydroxide (B78521) ion would act as the nucleophile, attacking the electrophilic carbon of the nitrile. This also forms the amide intermediate, which can then be further hydrolyzed to a carboxylate salt (sodium 2-(3,4-Dichlorophenoxy)acetate, for example) and ammonia. savemyexams.comorganicchemistrytutor.com

The rates of nitrile hydrolysis are highly dependent on pH, temperature, and the presence of any catalysts. researchgate.net Without experimental data, the specific kinetic parameters and thermodynamic favorability for the hydrolysis of this compound remain speculative.

Derivatives and Analogues of 2 3,4 Dichlorophenoxy Acetonitrile: Synthesis and Structure Activity Relationship Sar Exploration

Design Principles for Analogous Structures Based on the Phenoxyacetonitrile (B46853) Core

The design of analogues based on the phenoxyacetonitrile core is guided by established principles of medicinal and agrochemical chemistry. The primary goal is to systematically alter the molecular structure to probe the chemical space around the parent compound and to understand the key interactions with its biological target. For phenoxy-based herbicides, which historically include compounds like 2,4-D, the design of new analogues often revolves around modifying the electronic and steric properties of the molecule.

A key design principle involves the bioisosteric replacement of functional groups. The nitrile group, for instance, is a versatile functionality that can be replaced with other groups like carboxylic acids, esters, or amides to explore the impact on activity. The nitrile group itself is known to participate in various non-covalent interactions and can influence the pharmacokinetic profile of a molecule. nih.gov

Another fundamental design strategy is the manipulation of the substitution pattern on the aromatic ring. The number, type, and position of halogen atoms, as well as the introduction of other functional groups, can significantly alter the electronic distribution and conformation of the molecule, thereby affecting its biological activity. The design of novel 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives, for example, was based on creating a proherbicide that releases a phenoxyacetic acid auxin herbicide. nih.gov This highlights a design principle where the analogue is a precursor to the active compound.

Furthermore, the integration of different bioactive scaffolds is a common design strategy. For instance, linking a diphenylether pyridine (B92270) bioisostere structure to substituted coumarins has been explored to create novel inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov This approach aims to combine the advantageous properties of different chemical classes to enhance efficacy and safety profiles.

Synthetic Strategies for Structural Diversification

The synthesis of a diverse range of analogues is crucial for a thorough SAR exploration. The synthetic routes are typically designed to be flexible, allowing for the introduction of various substituents at different positions of the phenoxyacetonitrile scaffold.

A common starting point for the synthesis of phenoxyacetic acid derivatives, which are structurally related to phenoxyacetonitriles, is the Williamson ether synthesis. This involves the reaction of a substituted phenol (B47542) with a haloacetic acid derivative in the presence of a base. For the synthesis of 2-(3,4-Dichlorophenoxy)acetonitrile, a similar approach would involve the reaction of 3,4-dichlorophenol (B42033) with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.

The diversification of the aromatic ring substituents can be achieved in several ways. One approach is to start with a range of commercially available substituted phenols. For example, various dichlorophenol isomers (2,3-, 2,5-, 2,6-, 3,5-dichloro) can be used to synthesize the corresponding phenoxyacetonitrile derivatives to study the effect of halogen position.

Alternatively, post-synthesis modification of the aromatic ring can be performed. Electrophilic aromatic substitution reactions, such as chlorination, nitration, or Friedel-Crafts alkylation/acylation, can be carried out on the phenoxyacetonitrile core, although the presence of the ether and nitrile functionalities may influence the regioselectivity of these reactions. The choice of catalyst and reaction conditions is critical to achieve the desired substitution pattern. For instance, in the synthesis of 2,4-D, chlorination of phenol can precede the condensation with chloroacetic acid, or the phenoxyacetic acid can be chlorinated after its formation. nih.gov

The acetonitrile (B52724) side chain offers multiple avenues for structural modification. The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid. nih.gov Reduction of the nitrile can yield a primary amine. nih.gov These transformations allow for the introduction of new functional groups that can form different interactions with a biological target.

Furthermore, the α-carbon of the acetonitrile side chain can be functionalized. For instance, α-alkylation can be achieved by deprotonating the α-carbon with a strong base followed by reaction with an alkyl halide. This allows for the introduction of various alkyl or substituted alkyl groups, which can probe the steric requirements of the target's binding site. The synthesis of optically active α-(substituted phenoxyacetoxy) (substituted phenyl)methylphosphonates demonstrates a method to introduce a chiral center at the α-position, allowing for the investigation of stereoselectivity in biological activity. beilstein-journals.org

Structure-Activity Relationship (SAR) Elucidation through Systematic Molecular Modifications

The position of the chlorine atoms on the phenyl ring is expected to have a significant impact on the activity of phenoxyacetonitrile derivatives. Studies on related phenoxyacetic acid herbicides have shown that the substitution pattern is critical. For instance, 2,4-dichloro substitution is a common feature in many active auxin-type herbicides.

The following table presents hypothetical herbicidal activity data for different dichlorophenoxyacetonitrile isomers to illustrate the potential impact of positional isomerism.

Table 1: Hypothetical Herbicidal Activity of Dichlorophenoxyacetonitrile Isomers

| Compound | Substitution Pattern | Relative Herbicidal Activity |

| 1 | 2,3-Dichloro | Moderate |

| 2 | 2,4-Dichloro | High |

| 3 | 2,5-Dichloro | Moderate-High |

| 4 | 2,6-Dichloro | Low |

| 5 | 3,4-Dichloro | High |

| 6 | 3,5-Dichloro | Moderate |

Note: This data is illustrative and intended to demonstrate the concept of positional isomerism effects.

The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with a biological target. For phenoxy-based compounds, the relative orientation of the aromatic ring and the side chain is of particular interest. The flexibility of the ether linkage allows for different conformations, and it is likely that only one or a limited number of these conformations are biologically active.

Conformational analysis of related phenoxyacetic acid derivatives has been performed using techniques like X-ray crystallography and computational modeling. nih.gov These studies have identified preferred conformations, often described by the torsion angles of the side chain relative to the phenoxy ring. For instance, the side chain can adopt a syn or anti conformation. The bioactive conformation is the specific three-dimensional arrangement of the molecule when it binds to its target. Identifying this conformation is a key goal of SAR studies and can guide the design of more rigid and potent analogues.

The table below outlines hypothetical conformational preferences for different side chain analogues of this compound, which could be determined through computational chemistry.

Table 2: Hypothetical Conformational Preferences of 2-(3,4-Dichlorophenoxy) Analogue Side Chains

| Analogue Side Chain | Predicted Dominant Conformation | Putative Bioactive Form |

| -CH₂CN | Planar | Syn |

| -CH₂COOH | Planar | Syn |

| -CH₂CONH₂ | Non-planar | Anti |

| -CH(CH₃)CN | Non-planar | R-enantiomer, Syn |

Note: This data is hypothetical and for illustrative purposes.

Computational Chemistry and Theoretical Investigations of 2 3,4 Dichlorophenoxy Acetonitrile

Electronic Structure and Molecular Orbital Theory Calculations

The electronic properties of a molecule are foundational to its reactivity, stability, and intermolecular interactions. Molecular orbital theory, particularly when implemented through sophisticated computational methods, offers a detailed picture of the electron distribution and energy levels within 2-(3,4-Dichlorophenoxy)acetonitrile.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uniud.itresearchgate.net It is particularly effective for calculating the ground-state properties of organic molecules by approximating the complex many-electron problem into one based on the electron density. uniud.itwarwick.ac.ukchemrxiv.org

The standard procedure for a DFT analysis of this compound involves geometry optimization, where the molecule's lowest energy conformation is determined. This is typically achieved using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311++G(d,p) that provides a flexible description of the electron distribution. nih.gov Similar methodologies have been successfully applied to study related phenoxyacetic acid herbicides, providing reliable structural and vibrational data. researchgate.netnih.gov Upon reaching an optimized geometry, key thermodynamic properties such as electronic energy, enthalpy, and Gibbs free energy can be calculated. Vibrational frequency analysis is also performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared spectrum.

Table 1: Hypothetical Ground State Thermodynamic Properties of this compound Calculated via DFT (Note: This table is illustrative of typical DFT outputs and is not based on published experimental data for this specific compound.)

| Property | Value | Unit |

| Method/Basis Set | B3LYP/6-311++G(d,p) | - |

| Electronic Energy | -1365.4321 | Hartrees |

| Enthalpy | -1365.4198 | Hartrees |

| Gibbs Free Energy | -1365.4785 | Hartrees |

| Dipole Moment | 3.12 | Debye |

Analysis of Frontier Molecular Orbitals and Electrostatic Potential

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comtaylorandfrancis.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. taylorandfrancis.com

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to denote regions of varying electrostatic potential. researchgate.netyoutube.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), prone to nucleophilic attack. youtube.com For this compound, the ESP map would likely show negative potential around the electronegative nitrogen of the nitrile group and the oxygen of the ether linkage, with positive potential near the hydrogen atoms.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and not based on published experimental data.)

| Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -1.21 |

| HOMO-LUMO Gap (ΔE) | 6.64 |

Molecular Dynamics Simulations for Conformational Space and Flexibility

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion. This technique is invaluable for exploring the conformational space of flexible molecules like this compound, which possesses several rotatable bonds.

An MD simulation would be set up by placing the molecule in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions. A force field (a set of parameters describing the potential energy of the system) is applied, and the system is allowed to evolve over a set period (nanoseconds to microseconds). Analysis of the resulting trajectory can reveal the molecule's preferred conformations, the energy barriers between them, and the flexibility of different regions of the molecule. Key parameters to analyze include the Root Mean Square Deviation (RMSD) of the backbone to assess structural stability and the dihedral angles of rotatable bonds to map the conformational landscape. Such analyses have been used to understand the conformations of poly(aryl ether ketones), which share the flexible ether linkage. nih.gov

Table 3: Hypothetical Dihedral Angle Analysis from an MD Simulation of this compound (Note: This table is illustrative of potential findings from an MD simulation.)

| Dihedral Angle | Atoms Involved | Predominant Angle(s) (degrees) |

| τ1 | C(Aryl)-O-CH₂-C(Nitrile) | ~180 (anti), ~±60 (gauche) |

| τ2 | O-CH₂-C(Nitrile)-N | ~175 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools designed to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.gov The development of a robust QSAR/QSPR model follows a well-defined workflow to ensure statistical significance and predictive power. semanticscholar.orguniroma1.it

The core methodology involves several key steps:

Data Set Preparation : A diverse set of compounds with known experimental activity or property values is collected. The chemical structures are curated, and the data is divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors that encode different aspects of the molecular structure.

Model Development : Using the training set, a mathematical relationship is established between the descriptors (independent variables) and the activity/property (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. nih.gov

Model Validation : The model's robustness and predictive ability are rigorously assessed.

Internal Validation : Techniques like leave-one-out cross-validation (yielding a Q² value) are applied to the training set to check for overfitting. researchgate.net

External Validation : The model's ability to predict the activity of the independent test set is evaluated. Metrics such as the coefficient of determination (R²) for the test set are calculated. researchgate.net

Applicability Domain (AD) : The AD of the model is defined to specify the chemical space in which it can make reliable predictions. This ensures the model is not used for compounds too dissimilar from those in the training set. nih.gov

This methodology is widely applied to predict the environmental fate and toxicity of pollutants, which could include chlorinated aromatic compounds. frontiersin.orgrsc.orgresearchgate.net

In Silico Docking and Interaction Studies with Hypothetical Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. slideshare.netyoutube.com This method is central to structure-based drug design and can be used to hypothesize the potential biological targets of this compound.

The docking process generally proceeds as follows:

Preparation of Receptor and Ligand : A three-dimensional structure of a hypothetical biological target (e.g., an enzyme like a cytochrome P450 or a hydrolase) is obtained from a protein database. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand, this compound, is optimized using methods like DFT. chemcopilot.comnih.gov

Defining the Binding Site : A specific region on the receptor, typically the active site, is defined as the target for docking. This is often done by creating a "grid box" that encompasses the binding pocket. ualberta.ca

Running the Docking Simulation : A docking algorithm, such as AutoDock Vina, systematically samples numerous conformations and orientations of the ligand within the defined binding site. libretexts.org Each pose is evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol).

Analysis of Results : The results are analyzed to identify the most likely binding poses, characterized by the lowest binding energies. chemcopilot.com The specific interactions between the ligand and the receptor's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are examined to understand the basis of binding.

This approach allows for the screening of potential biological interactions and the generation of hypotheses about the molecule's mechanism of action before undertaking experimental assays. nih.govmdpi.com

Table 4: Hypothetical Docking Results of this compound with a Hypothetical Enzyme Active Site (Note: This table is for illustrative purposes only.)

| Hypothetical Target | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Kᵢ) | Key Interacting Residues | Interaction Type |

| Enzyme X (Hydrolase) | -7.2 | 5.8 µM | SER 122 | Hydrogen Bond (with Nitrile N) |

| TRP 84 | Pi-Pi Stacking (with Dichlorophenyl ring) | |||

| LEU 250, ILE 175 | Hydrophobic |

Spectroscopic and Advanced Analytical Research Methodologies for 2 3,4 Dichlorophenoxy Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(3,4-Dichlorophenoxy)acetonitrile in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and two-dimensional (2D) NMR spectra, a complete and unambiguous assignment of all atoms in the molecule can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The aromatic region will display a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The methylene protons adjacent to the oxygen and the nitrile group will appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Signals are expected for the two carbons of the acetonitrile (B52724) moiety and the six carbons of the dichlorophenyl ring. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen, chlorine, nitrogen). The carbon of the nitrile group (C≡N) is typically found in the 115-120 ppm range, while the methylene carbon (-CH₂-) would be shifted downfield by the adjacent oxygen atom. nmrs.io The aromatic carbons will appear in the typical 110-160 ppm region, with their specific shifts determined by the positions of the chlorine and phenoxy substituents.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent aromatic protons, while an HSQC spectrum would correlate the methylene protons with their directly attached carbon atom, confirming the -OCH₂CN fragment.

Expected ¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-2' | ~7.45 | d | Aromatic |

| H-5' | ~7.42 | d | Aromatic |

| H-6' | ~7.18 | dd | Aromatic |

Expected ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C≡N | ~116 | Nitrile |

| CH₂ | ~55 | Methylene |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for gaining structural insights through its fragmentation pattern. The nominal molecular weight is 201 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₈H₅Cl₂NO.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 201, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M+2 peak (m/z 203) and M+4 peak (m/z 205) will have relative intensities that are indicative of a dichlorinated compound.

The fragmentation of the molecular ion is predictable. Key fragmentation pathways include:

Loss of the cyanomethyl radical: Cleavage of the ether bond can lead to the formation of a dichlorophenoxy cation [C₆H₃Cl₂O]⁺.

Cleavage of the C-O bond: Fission of the aryl C-O bond can produce a dichlorophenyl radical and a [CH₂CN]⁺ fragment.

Loss of HCl: Elimination of a chlorine atom followed by a hydrogen atom can occur from the aromatic ring.

Expected Mass Spectrometry Fragmentation Data

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Structure |

|---|---|---|

| 201 | Molecular Ion [M]⁺˙ | [C₈H₅Cl₂NO]⁺˙ |

| 162 | [M - CH₂CN]⁺ | [C₆H₃Cl₂O]⁺ |

| 145 | [M - OCH₂CN]⁺ | [C₆H₃Cl₂]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum provides a unique fingerprint of the molecule based on the vibrations of its bonds.

Key characteristic absorption bands include:

C≡N Stretch: A sharp, medium-intensity peak is expected in the range of 2240-2260 cm⁻¹, which is characteristic of a nitrile group. nist.gov

Aromatic C-O-C Stretch: The aryl-alkyl ether linkage will produce strong asymmetric and symmetric stretching bands. The asymmetric stretch typically appears around 1250 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp peaks will be present in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the benzene ring.

Ar-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region are characteristic of aryl-chloride bonds.

Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2250 | Medium, Sharp | C≡N Stretch |

| ~1590, 1475 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O Asymmetric Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The dichlorinated benzene ring acts as the primary chromophore. In a solvent like acetonitrile or methanol, this compound is expected to show absorption maxima (λmax) in the UV region, typically between 240 and 300 nm, corresponding to π → π* transitions of the aromatic system. researchgate.net

Chromatographic Methods for Purity Analysis and Separation in Complex Research Samples (HPLC, GC)

Chromatographic techniques are paramount for separating this compound from reaction mixtures, byproducts, or environmental matrices, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing compounds of similar polarity. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic acid to ensure good peak shape. deswater.comnih.govresearchgate.net Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., 283 nm). deswater.comresearchgate.net Gradient elution, where the proportion of acetonitrile is increased over time, allows for the efficient separation of compounds with different polarities. nih.gov

Typical HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~283 nm |

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5MS. epa.gov Helium is commonly used as the carrier gas. epa.gov Due to the presence of electronegative atoms (Cl, N), an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) can provide high sensitivity. epa.gov However, coupling GC with a mass spectrometer (GC-MS) is the most powerful approach, as it provides both separation and structural identification. thermofisher.comnih.gov

Typical GC-MS Parameters

| Parameter | Value |

|---|---|

| Column | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 60°C, ramp to 300°C |

| Detector | Mass Spectrometer (EI mode) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a compound in the solid state. This method requires a suitable single crystal of this compound. If a crystal of sufficient quality can be grown, its diffraction pattern under X-ray irradiation can be analyzed to build an electron density map of the molecule.

This analysis provides highly accurate data on:

Bond Lengths: The exact distances between all bonded atoms (e.g., C-Cl, C-O, C-N, C-C, C-H).

Bond Angles: The angles between adjacent bonds, defining the geometry of the phenyl ring and the substituent groups.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the acetonitrile group relative to the phenoxy ring.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as π-stacking or dipole-dipole forces that stabilize the solid-state structure.

While a powerful technique, obtaining a crystal suitable for X-ray diffraction can be a significant challenge. Furthermore, it is important to note that the high-energy X-rays can sometimes cause damage to the crystal, particularly for sensitive molecules. nih.gov

Exploratory Biological and Biochemical Activity Research Non Human, Pre Clinical, in Vitro/in Silico Models

Investigation of Interactions with Enzymatic Systems (e.g., plant or microbial enzymes)

Phenoxy herbicides are known to influence various enzymatic pathways in plants. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been shown to affect the enzymes involved in glycolysis and the pentose (B10789219) phosphate (B84403) cycle in plants. nih.gov Additionally, some fungi have demonstrated the ability to degrade phenoxy herbicides through the action of enzymes like laccases and cytochromes P450. nih.gov It is plausible that 2-(3,4-Dichlorophenoxy)acetonitrile could also be a substrate for or an inhibitor of similar microbial enzymes.

Another class of herbicides, the aryloxyphenoxypropionates, which share the phenoxy chemical feature, are known to act by inhibiting the plant enzyme acetyl-CoA carboxylase (ACCase). wikipedia.org However, this is a distinct mechanism from the auxin-mimicking activity more commonly associated with compounds like 2,4-D. Other herbicidal compounds exert their effects by inhibiting acetolactate synthase (ALS), an enzyme crucial for the synthesis of essential amino acids. mdpi.comumn.edu

Table 1: Potential Enzymatic Interactions of Phenoxy Compounds

| Enzyme/Enzyme System | Interacting Compound Class | Observed Effect | Reference |

| Glycolysis & Pentose Phosphate Cycle Enzymes | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Altered activity | nih.gov |

| Laccases and Cytochromes P450 | Phenoxy herbicides | Degradation of the herbicide | nih.gov |

| Acetyl-CoA Carboxylase (ACCase) | Aryloxyphenoxypropionates ("fops") | Inhibition | wikipedia.org |

| Acetolactate Synthase (ALS) | Sulfonylureas, Imidazolinones | Inhibition | mdpi.comumn.edu |

Studies on Receptor Binding and Activation in Model Systems (e.g., plant hormone receptors)

The primary mechanism of action for many phenoxy herbicides is the mimicry of the natural plant hormone auxin (indole-3-acetic acid, IAA). encyclopedia.pubpestgenie.com.aunufarm.comcambridge.orgtoku-e.com This suggests that these compounds likely interact with auxin receptors. It is hypothesized that phenoxy compounds bind to auxin-binding proteins (ABPs) which are located in various cellular compartments, including the cell membrane, endoplasmic reticulum, and the nucleus. encyclopedia.pubpestgenie.com.aunufarm.com This binding initiates a signal transduction cascade that leads to the physiological effects characteristic of auxin-like herbicides.

The interaction between auxins and another class of plant hormones, cytokinins, is critical in regulating plant development, with their interplay often being antagonistic. nih.gov Given its structure, this compound is likely to exhibit auxin-like activity and therefore, may compete with natural auxins for binding to these receptors, leading to a disruption of normal hormonal balance.

Cellular and Molecular Responses in Non-Mammalian Cell Lines or Organisms (e.g., plant tissue culture, microbial growth inhibition)

The cellular and molecular responses to phenoxy compounds have been extensively studied in plant systems. In plant tissue culture, 2,4-D is a widely used supplement to induce the formation of callus, which is a mass of undifferentiated plant cells. toku-e.comcaissonlabs.comsbu.ac.ir It is also utilized to promote the initiation of roots and to maintain the viability of cell cultures. caissonlabs.com

At the cellular level, 2,4-D has been observed to cause alterations in the mitotic activity and can lead to abnormalities in chromosome structure in plant cells. nih.govnih.gov These cytotoxic and mutagenic effects are generally observed at concentrations higher than those typically used for promoting growth in tissue culture. nih.gov

Regarding microbial growth, while the primary application of phenoxy compounds is as herbicides, some related chemical structures have been investigated for their antimicrobial and antifungal properties. nih.govnih.govnih.govresearchgate.net The potential for this compound to inhibit the growth of certain microbial species cannot be ruled out, though specific studies are lacking.

Table 2: Cellular and Molecular Responses to Dichlorophenoxy Compounds in Plant Models

| System/Organism | Compound | Observed Response | Reference |

| Plant Tissue Culture | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Callus induction, root initiation | toku-e.comcaissonlabs.comsbu.ac.ir |

| Shallot (Allium cepa) root tips | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Changes in mitotic activity, chromosome abnormalities | nih.govnih.gov |

Elucidation of Biochemical Mechanisms of Action

The biochemical mechanism of action for auxin-mimicking herbicides like 2,4-D is centered on their ability to disrupt the normal growth regulation processes controlled by natural auxins. encyclopedia.pubpestgenie.com.au When applied to susceptible broadleaf plants, these synthetic auxins induce rapid and uncontrolled cell division and elongation, which ultimately leads to the death of the plant. encyclopedia.pubtoku-e.com This is often described as the plant "growing to death."

The process begins with the binding of the synthetic auxin to auxin-binding proteins, which then triggers a cascade of events. pestgenie.com.aunufarm.com This includes changes in gene expression and the mobilization of metabolic reserves to the sites of growth. pestgenie.com.au The plant's natural regulatory systems are overwhelmed by the high concentration and persistence of the synthetic auxin, leading to a breakdown of normal physiological functions. pestgenie.com.au While the precise downstream molecular events are complex and still under investigation, the fundamental principle is the deregulation of auxin-mediated growth pathways. It is highly probable that this compound, if it possesses herbicidal activity, operates through a similar biochemical mechanism.

Environmental Fate and Degradation Pathway Research Academic Focus on Chemical Transformations

Photolytic Degradation Pathways under Controlled Laboratory Conditions8.2. Hydrolytic Stability and Products under Varying pH Conditions8.3. Microbial Biotransformation and Metabolism in Environmental Model Systems8.4. Investigation of Advanced Oxidation Processes (AOPs) for Laboratory Degradation Studies

Until research is conducted and published on the environmental fate and degradation of 2-(3,4-Dichlorophenoxy)acetonitrile, a scientifically accurate and detailed article on this specific topic cannot be produced.

Unexplored Potential: The Story of this compound

A chemical compound with the formula C₈H₅Cl₂NO, this compound, remains a molecule of untapped potential within the realms of agrochemical research and materials science. Despite the well-documented significance of its structural relatives, this particular nitrile derivative has yet to emerge from the shadows of chemical catalogs into the spotlight of applied scientific research.

This article delves into the potential applications of this compound, exploring its possible role as a synthetic intermediate for novel agrochemicals and its theoretical exploration in polymer chemistry and functional materials science. While direct research on this specific compound is scarce, a detailed analysis of its structural features and the known applications of related molecules allows for an informed discussion of its latent possibilities.

Potential Applications As a Research Intermediate or in Materials Science

The unique combination of a dichlorinated phenoxy group and a nitrile functional group in 2-(3,4-Dichlorophenoxy)acetonitrile suggests a versatile platform for chemical synthesis. The electron-withdrawing nature of the chlorine atoms and the nitrile group can influence the reactivity of the aromatic ring and the acetonitrile (B52724) moiety, opening avenues for various chemical transformations.

The phenoxyacetic acid scaffold is a cornerstone of many herbicides, with 2,4-Dichlorophenoxyacetic acid (2,4-D) being a prominent example. While this compound is not a direct precursor to 2,4-D, its structural similarity suggests its potential as a starting material for a new generation of agrochemicals. The nitrile group (-CN) is a versatile functional group that can be hydrolyzed to a carboxylic acid, which could potentially lead to the synthesis of novel phenoxyacetic acid-type herbicides.

Furthermore, the nitrile group can be reduced to an amine or undergo addition reactions to create a variety of heterocyclic compounds. These transformations could yield novel molecules with potential herbicidal, fungicidal, or insecticidal properties. The specific 3,4-dichloro substitution pattern on the phenyl ring could lead to compounds with different biological activities and environmental profiles compared to the more common 2,4-dichloro substituted analogues.

Research into the herbicidal activity of various phenoxyacetonitrile (B46853) compounds could provide valuable insights into the potential of this compound as a lead compound for the development of new crop protection agents.

The structural characteristics of this compound, specifically the presence of an aromatic ring and a polar nitrile group, could make it a candidate for incorporation into functional polymers. While there is no direct research on the use of this specific compound in materials science, the broader class of nitrile-containing aromatic compounds has been explored for various applications.

The nitrile group can participate in polymerization reactions, either as a monomer or as a functional group that can be modified post-polymerization. The dichlorinated phenyl ring could impart properties such as thermal stability and flame retardancy to a polymer backbone.

The exploration of this compound in polymer chemistry could involve its use in the synthesis of:

High-performance polymers: The rigid aromatic structure and the presence of chlorine atoms might contribute to enhanced thermal and mechanical properties.

Functional materials: The nitrile group could be leveraged for creating materials with specific functionalities, such as in the development of membranes or as a precursor for conductive polymers after suitable chemical modification.

Future Directions in 2 3,4 Dichlorophenoxy Acetonitrile Research

Unexplored Synthetic Methodologies and Functionalization Reactions

While established methods for the synthesis of 2-(3,4-Dichlorophenoxy)acetonitrile exist, the exploration of novel and more efficient synthetic routes remains a key area of future research. Current synthetic approaches often rely on traditional etherification reactions, which may involve harsh reaction conditions or the use of hazardous reagents. Future investigations could focus on the development of greener and more sustainable synthetic methodologies.

Another area ripe for exploration is the direct C-H activation for C-O bond formation . This highly efficient and practical method for synthesizing ethers offers improved atomic economy and a reduced number of synthetic steps. Research into transition-metal-catalyzed C-O bond-forming reactions through C-H bond activation could lead to novel and more direct synthetic pathways to this compound and its derivatives. Furthermore, light-promoted nickel catalysis has emerged as a highly effective method for the etherification of aryl electrophiles with alcohols, a technique that could be adapted for the synthesis of this compound.

Beyond its synthesis, the functionalization of the this compound scaffold presents a largely unexplored frontier. The strategic introduction of various functional groups onto the aromatic ring or the acetonitrile (B52724) moiety could lead to the generation of a diverse library of derivatives with potentially enhanced or novel biological activities. Methodologies such as directed C-H functionalization, which utilizes directing groups to achieve high regioselectivity, could be employed to selectively introduce substituents at specific positions on the dichlorophenyl ring.

| Potential Synthetic Advancement | Description | Potential Advantages |

| Catalytic Etherification | Utilization of catalysts like sulfated Group IB metal oxides for the etherification of 3,4-dichlorophenol (B42033). | Increased efficiency, higher selectivity, and potentially milder reaction conditions. |

| C-H Activation for C-O Bond Formation | Direct formation of the ether linkage by activating a C-H bond on the dichlorophenol, bypassing the need for pre-functionalized starting materials. | Improved atom economy, fewer synthetic steps, and potentially higher overall yields. |

| Light-Promoted Nickel Catalysis | Employing a nickel catalyst under light irradiation to facilitate the C-O coupling reaction. | Use of a less expensive metal catalyst and potentially milder reaction conditions. |

| Directed C-H Functionalization | Introduction of new functional groups onto the aromatic ring at specific positions using a directing group to guide the reaction. | Access to a wide range of novel derivatives with potentially altered biological activities. |

Discovery of Novel Biological Targets and Mode of Action Pathways

The biological activity of this compound is an area that warrants significant further investigation. While the biological activities of structurally related compounds provide some initial clues, the specific biological targets and the precise mechanisms of action for this particular molecule remain largely unknown.

A structurally analogous compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), has been found to exhibit antiviral activity against a range of picornaviruses nih.gov. The mechanism of action for MDL-860 appears to involve the inhibition of an early event in the viral replication cycle, subsequent to the uncoating of the virus, which is necessary for the synthesis of the majority of viral RNA nih.gov. This finding suggests that this compound could be investigated for similar antiviral properties, and future research could focus on identifying the specific viral or host cell proteins that it targets.

Furthermore, the dichlorophenoxy moiety is a common structural feature in a class of well-known herbicides, the phenoxyacetic acids. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that acts as a synthetic auxin, a plant growth regulator researchgate.netsharif.eduresearchgate.net. It is absorbed by broadleaf weeds and translocated to the meristems, where it induces uncontrolled and unsustainable growth, ultimately leading to the death of the plant researchgate.netlu.senih.gov. The structural similarity of this compound to these herbicides suggests that it may also possess herbicidal activity. Future studies could explore its effects on various plant species and aim to identify the specific molecular targets within the plant's auxin signaling pathway.

The discovery of novel biological targets for this compound and its derivatives could be facilitated by high-throughput screening assays against a wide range of biological targets, including enzymes, receptors, and ion channels. Subsequent mode of action studies would then be crucial to elucidate the molecular pathways through which the compound exerts its biological effects.

| Potential Biological Activity | Basis for Hypothesis | Potential Research Direction |

| Antiviral | Structural similarity to 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) nih.gov. | Screening against a panel of viruses, particularly picornaviruses, and identification of the specific viral or host targets. |

| Herbicidal | Structural similarity to phenoxyacetic acid herbicides like 2,4-D researchgate.netsharif.eduresearchgate.net. | Evaluation of its effects on plant growth and development, and investigation of its interaction with components of the auxin signaling pathway. |

| Other Activities | The phenoxyacetonitrile (B46853) scaffold is present in compounds with diverse biological activities. | High-throughput screening against a broad range of pharmacological targets to identify novel therapeutic or agrochemical applications. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. These powerful computational tools can be leveraged to accelerate the design and prediction of the properties of novel compounds, including derivatives of this compound.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. These models can then be used for in silico screening of virtual libraries of compounds to identify molecules with a high probability of desired activity deswater.comepa.govnih.govresearchgate.net. For instance, a quantitative structure-activity relationship (QSAR) model could be developed for a series of phenoxyacetonitrile derivatives to predict their herbicidal or antiviral activity based on their molecular descriptors lu.se. This would allow for the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

Furthermore, generative AI models can be employed for the de novo design of novel molecules with optimized properties researchgate.netrjsocmed.com. By providing the model with a set of desired characteristics, such as high potency against a specific biological target and a favorable safety profile, the AI can generate novel chemical structures that are predicted to meet these criteria. This approach could be used to design new analogs of this compound with improved efficacy and reduced off-target effects.

AI and ML can also play a crucial role in predicting the biological targets of small molecules researchgate.netsharif.edunih.gov. By analyzing the chemical structure of this compound, ML models can predict its potential interactions with a wide range of proteins, providing valuable hypotheses for experimental validation. This can help to uncover novel mechanisms of action and identify new therapeutic or agrochemical applications for this compound and its derivatives.

| AI/ML Application | Description | Potential Impact on Research |

| Predictive Modeling (QSAR) | Developing models that correlate the chemical structure of phenoxyacetonitrile derivatives with their biological activity. | Rapidly screen large virtual libraries to identify promising candidates for synthesis and testing. |

| De Novo Compound Design | Using generative AI to design novel molecules with optimized properties based on a set of predefined criteria. | Creation of new this compound analogs with enhanced activity and improved safety profiles. |

| Biological Target Prediction | Employing ML algorithms to predict the potential protein targets of this compound based on its structure. | Generation of new hypotheses about the compound's mechanism of action and potential applications. |

Development of Advanced Analytical Techniques for Trace Analysis in Research Matrices

As research into the biological activities and environmental fate of this compound progresses, the need for sensitive and selective analytical methods for its detection and quantification at trace levels will become increasingly important. The development of advanced analytical techniques will be crucial for monitoring its presence in various research matrices, such as biological tissues, soil, and water.

Several sophisticated analytical methods have been developed for the trace analysis of structurally related phenoxyacetic acid herbicides, and these can serve as a foundation for the development of methods for this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful techniques for the separation, identification, and quantification of these compounds in complex matrices nih.govlu.sedeswater.comresearchgate.netrjsocmed.comnih.govajol.info.

Future research in this area could focus on the development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods. UHPLC-MS/MS offers high separation efficiency, sensitivity, and selectivity, making it well-suited for the trace analysis of pesticides and their metabolites in environmental and biological samples nih.gov. The development of such a method for this compound would enable its reliable detection at very low concentrations.

Sample preparation is a critical step in trace analysis, and novel extraction techniques can significantly improve the sensitivity and reliability of the analytical method. Techniques such as solid-phase extraction (SPE) and hollow fiber liquid-phase microextraction (HF-LPME) have been successfully employed for the preconcentration of phenoxyacid herbicides from water samples, leading to lower detection limits lu.senih.govnih.gov. The optimization of these extraction methods for this compound will be an important area of future research.

Furthermore, the development of rapid and portable analytical methods for on-site analysis would be highly beneficial for environmental monitoring and agricultural applications mdpi.com. These could include biosensor-based assays or portable mass spectrometry systems that can provide real-time data on the presence of this compound in the field.

| Analytical Technique | Description | Application in this compound Research |

| UHPLC-MS/MS | An advanced chromatographic technique that combines the high separation power of UHPLC with the sensitive and selective detection of tandem mass spectrometry nih.gov. | Accurate and sensitive quantification of the compound and its potential metabolites in complex biological and environmental samples. |

| Advanced Extraction Methods (SPE, HF-LPME) | Techniques used to isolate and concentrate the analyte from the sample matrix prior to analysis lu.senih.govnih.gov. | Improvement of detection limits and reduction of matrix interference, enabling the analysis of trace levels of the compound. |

| Capillary Zone Electrophoresis (CZE) | A separation technique that uses an electric field to separate ions based on their electrophoretic mobility oup.com. | A rapid and efficient method for the analysis of the compound in aqueous samples. |

| On-Site Analysis Techniques | Development of portable and rapid analytical methods for real-time monitoring in the field mdpi.com. | Facilitating environmental monitoring and enabling quick decision-making in agricultural settings. |

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dichlorophenoxy)acetonitrile in academic laboratories?

The synthesis typically involves nucleophilic substitution, where 3,4-dichlorophenol reacts with chloroacetonitrile under basic conditions. A common protocol uses potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 60–80°C for 6–12 hours . Reaction progress is monitored via thin-layer chromatography (TLC). Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Yield optimization may require adjusting solvent polarity (e.g., acetone vs. DMF) or base strength (e.g., NaH for faster kinetics) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H NMR (δ ~3.8 ppm for the acetonitrile methylene group; aromatic protons at δ 6.8–7.5 ppm) and ¹³C NMR (nitrile carbon at ~115 ppm) .

- IR Spectroscopy : A sharp peak near 2250 cm⁻¹ confirms the nitrile (-C≡N) group .

- Mass Spectrometry (MS) : GC-MS or LC-MS identifies molecular ion peaks (e.g., m/z 216 for [M+H]⁺) and fragments (e.g., loss of Cl or phenoxy groups) .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in airtight containers at 0–6°C, away from oxidizing agents (e.g., peroxides, chlorates) and moisture-sensitive metals .